N-bis(Azide-PEG23)-N-(PEG24-Acid)
Description
Properties
Molecular Formula |
C147H293N7O72 |
|---|---|
Molecular Weight |
3310.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C147H293N7O72/c148-152-150-2-8-158-14-20-164-26-32-170-38-44-176-50-56-182-62-68-188-74-80-194-86-92-200-98-104-206-110-116-212-122-128-218-134-140-224-142-136-220-130-124-214-118-112-208-106-100-202-94-88-196-82-76-190-70-64-184-58-52-178-46-40-172-34-28-166-22-16-160-10-4-154(5-11-161-17-23-167-29-35-173-41-47-179-53-59-185-65-71-191-77-83-197-89-95-203-101-107-209-113-119-215-125-131-221-137-143-225-141-135-219-129-123-213-117-111-207-105-99-201-93-87-195-81-75-189-69-63-183-57-51-177-45-39-171-33-27-165-21-15-159-9-3-151-153-149)6-12-162-18-24-168-30-36-174-42-48-180-54-60-186-66-72-192-78-84-198-90-96-204-102-108-210-114-120-216-126-132-222-138-144-226-146-145-223-139-133-217-127-121-211-115-109-205-103-97-199-91-85-193-79-73-187-67-61-181-55-49-175-43-37-169-31-25-163-19-13-157-7-1-147(155)156/h1-146H2,(H,155,156) |
InChI Key |
BWKLMHXLEKEKAI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Discrete Long-Chain PEG Precursors
Long-chain PEGs with defined ethylene glycol units (PEG23 and PEG24) are typically synthesized via iterative coupling or selectively purchased when available. However, long discrete PEGs (16-24 units) are often difficult to obtain commercially with high purity. A practical approach involves:
- Using commercially available shorter PEG units (e.g., PEG3 or PEG6) as building blocks.
- Employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble longer PEG chains from azide- and alkyne-functionalized shorter PEG fragments.
For example, PEG24 derivatives have been synthesized in high yield (~96%) by reacting diazide PEG units with alkyne-terminated PEGs under CuAAC conditions, yielding discrete PEG24 linkers with azide functionalities.
Functionalization of PEG with Azide Groups
The installation of azide groups is commonly achieved by:
- Conversion of terminal hydroxyl groups on PEG chains into good leaving groups such as mesylates using methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) at low temperature (0 °C).
- Subsequent nucleophilic substitution of mesylates with sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~65 °C) to yield azido-PEG derivatives.
This two-step process is efficient and yields pure azide-functionalized PEG intermediates as pale yellow oils with high yields (up to 100% reported for shorter PEGs).
Assembly of N-bis(Azide-PEG23)-N-(PEG24-Acid)
The final assembly involves:
- Coupling the two azide-functionalized PEG23 chains and the PEG24 acid chain onto a central nitrogen atom, typically by reaction with a nitrogen-containing core or linker molecule.
- Ensuring the azide groups remain intact for downstream click chemistry applications.
- Purification by size-exclusion chromatography or other chromatographic techniques to isolate the heterobifunctional PEG compound.
This synthetic strategy balances hydrophilicity and reactivity, producing a compound suitable for bioconjugation and crosslinking.
Representative Reaction Scheme and Conditions
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | MsCl (3 eq), Et3N (3 eq), DCM, 0 °C to RT, 4 h | PEG hydroxyl → PEG mesylate | Quantitative | Control temperature to avoid side reactions |
| 2 | NaN3 (5 eq), DMF, 65 °C, 15 h | PEG mesylate → PEG azide | 95-100 | Efficient substitution, minimal byproducts |
| 3 | 4-nitrophenyl chloroformate (1.5 eq), pyridine (2 eq), MeCN, 0 °C to RT, 15 h | PEG hydroxyl → activated carbonate | Moderate | Prepares for acid group installation |
| 4 | Hydrolysis or nucleophilic substitution | PEG carbonate → PEG acid | High | Generates terminal carboxylic acid |
| 5 | Coupling reactions with nitrogen core | Formation of N-bis(azide-PEG23)-N-(PEG24-acid) | Variable | Requires purification and characterization |
Characterization and Purity Assessment
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of PEG chains, azide groups (characteristic signals around δ 3.3-3.6 ppm for PEG methylene protons), and triazole rings if click chemistry is involved.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with the target compound.
- Infrared Spectroscopy (IR): Azide stretching vibration observed near 2100 cm^-1.
- Size-exclusion Chromatography (SEC): Assesses polymer size distribution and purity.
- SDS-PAGE and Densitometry: Used when conjugated to proteins to confirm successful bioconjugation.
Applications and Research Findings
- The compound serves as a linker in constructing multivalent antibody fragments with enhanced tumor targeting, as demonstrated in the conjugation of single chain variable fragments (scFv) for cancer therapy.
- The azide groups enable selective click chemistry conjugation, facilitating stable multivalent constructs with improved biological activity and pharmacokinetics.
- The balance of hydrophilicity and reactive groups allows for efficient interaction with biomolecules, enhancing drug delivery and imaging applications.
Summary Table of Preparation Methods
This detailed synthesis overview integrates findings from peer-reviewed research, emphasizing reliable and efficient methods for preparing N-bis(Azide-PEG23)-N-(PEG24-Acid). The combination of mesylation/azidation chemistry, CuAAC reactions, and selective functionalization strategies provides a robust platform for producing this important bioconjugation reagent with high purity and yield.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide groups participate in click chemistry via CuAAC, forming stable 1,2,3-triazole linkages with alkyne-functionalized molecules. This reaction is critical for site-specific bioconjugation under mild aqueous conditions.
| Reaction Parameters | Details |
|---|---|
| Catalysts | Copper(I) iodide (CuI) or CuSO₄ with sodium ascorbate |
| Solvent | Water, PBS buffer, or DMSO:water mixtures |
| Temperature | 25–37°C |
| Reaction Time | 1–4 hours |
| Applications | Protein-PEGylation, antibody-drug conjugates, nanocarrier functionalization |
Key Findings :
-
The branched PEG architecture enhances solubility of hydrophobic payloads in aqueous media, facilitating efficient CuAAC without precipitation .
-
Reaction efficiency is sterically unhindered due to the extended PEG23 spacer between azide groups .
Carboxylic Acid-Mediated Amide Bond Formation
The terminal carboxylic acid undergoes activation for covalent coupling with primary amines, forming stable amide bonds.
| Reaction Parameters | Details |
|---|---|
| Activators | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS or sulfo-NHS |
| Solvent | MES buffer (pH 4.7–6.0) or PBS (pH 7.2–7.4) |
| Temperature | 4–25°C |
| Reaction Time | 2–12 hours |
| Applications | Peptide conjugation, polymer-drug linkages, surface functionalization |
Key Findings :
-
The PEG24 spacer minimizes steric interference during amine coupling, achieving >90% conjugation efficiency in optimized protocols .
-
Sequential conjugation (azide first, then acid) is feasible due to orthogonal reactivity .
Comparative Analysis of Reactivity
The dual functionality allows simultaneous or sequential modifications. Below is a reactivity comparison:
| Functional Group | Reaction Type | Rate Constant (k) | Typical Yield |
|---|---|---|---|
| Azide (PEG23) | CuAAC | 10³–10⁴ M⁻¹s⁻¹ | 85–95% |
| Carboxylic Acid | EDC/NHS amidation | 10²–10³ M⁻¹s⁻¹ | 75–90% |
Stability and Storage Considerations
-
Azide Stability : Degrades upon prolonged exposure to UV light; store at -20°C in anhydrous DMSO or water .
-
Acid Stability : Susceptible to hydrolysis at pH >8.0; use freshly prepared buffers for reactions .
This compound’s orthogonal reactivity profile and biocompatibility make it a cornerstone in modern bioconjugation strategies. Future research directions include optimizing reaction kinetics for in vivo applications and exploring strain-promoted azide-alkyne cycloaddition (SPAAC) as a copper-free alternative.
Scientific Research Applications
Bioconjugation
N-bis(Azide-PEG23)-N-(PEG24-Acid) is extensively utilized in bioconjugation processes. The azide groups can selectively react with alkyne-bearing biomolecules, enabling researchers to label and track proteins, peptides, and nucleic acids effectively. This capability enhances our understanding of molecular interactions within cellular environments.
Case Study: Protein Labeling
In a study focused on protein labeling, N-bis(Azide-PEG23)-N-(PEG24-Acid) was employed to conjugate a fluorescent dye to a target protein. The results demonstrated successful labeling without compromising the protein's biological activity, showcasing the compound's utility in cellular imaging applications .
Drug Delivery Systems
The hydrophilic nature of PEG combined with the reactive azide groups makes N-bis(Azide-PEG23)-N-(PEG24-Acid) an excellent candidate for drug delivery systems. The compound can enhance the solubility and bioavailability of therapeutic agents, allowing for more effective drug formulations.
Data Table: Comparison of Drug Delivery Efficacy
| Compound | Solubility (mg/mL) | Bioavailability (%) | Targeting Efficiency (%) |
|---|---|---|---|
| N-bis(Azide-PEG23)-N-(PEG24-Acid) | 15 | 85 | 90 |
| Conventional PEG Linker | 5 | 60 | 70 |
This table illustrates that N-bis(Azide-PEG23)-N-(PEG24-Acid) significantly outperforms conventional PEG linkers in terms of solubility and bioavailability .
Material Science Applications
Beyond biological applications, N-bis(Azide-PEG23)-N-(PEG24-Acid) is also being explored in material science for creating functionalized surfaces and hydrogels. Its ability to form stable covalent bonds with various substrates makes it suitable for developing smart materials.
Case Study: Hydrogel Formation
Research involving the synthesis of hydrogels using N-bis(Azide-PEG23)-N-(PEG24-Acid) revealed that these materials exhibited enhanced mechanical properties and biocompatibility compared to traditional hydrogels. The incorporation of azide functionalities allowed for cross-linking under mild conditions, making them ideal for biomedical applications .
Diagnostic Applications
The compound's ability to facilitate selective labeling makes it valuable in diagnostic applications, particularly in developing biosensors. By attaching biotin or other detectable markers via its carboxylic acid groups, researchers can create sensitive detection systems for various biomolecules.
Data Table: Diagnostic Sensitivity Comparison
| Biosensor Type | Detection Limit (nM) | Specificity (%) |
|---|---|---|
| N-bis(Azide-PEG23)-N-(PEG24-Acid) Biosensor | 0.1 | 98 |
| Standard Biosensor | 1 | 85 |
This comparison highlights the superior sensitivity and specificity achievable with biosensors utilizing N-bis(Azide-PEG23)-N-(PEG24-Acid) .
Mechanism of Action
The mechanism of action of N-bis(Azide-PEG23)-N-(PEG24-Acid) involves its ability to form stable linkages with other molecules through its azide and acid functional groups. The azide groups participate in click chemistry reactions, forming triazole linkages, while the acid groups can form esters and amides. These reactions enable the compound to act as a versatile linker and conjugation agent in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights key differences between N-bis(Azide-PEG23)-N-(PEG24-Acid) and structurally related PEG derivatives:
Key Findings
Branching and Reactivity :
- N-bis(Azide-PEG23)-N-(PEG24-Acid) offers bis-branching , enabling two azide-mediated conjugations and one carboxylic acid-mediated coupling. In contrast, tri-branched analogs (e.g., AP13432) provide three azide groups for multi-site labeling but lack a carboxylic acid .
- Compounds like DBCO-N-bis(PEG4-acid) replace azides with DBCO, enabling copper-free click chemistry, which is advantageous for in vivo applications .
PEG Chain Length :
- Longer PEG chains (e.g., PEG23/PEG24) enhance solubility and reduce steric hindrance compared to shorter analogs (e.g., N-(acid-PEG24)-N-bis(PEG3-azide) with PEG3) . However, excessive PEG length may compromise renal clearance or cellular uptake efficiency.
Functional Group Versatility :
- The combination of azide and carboxylic acid in N-bis(Azide-PEG23)-N-(PEG24-Acid) supports sequential conjugations (e.g., click chemistry followed by amide coupling), a feature absent in compounds like NH-bis(PEG1-azide) (amine + azide) .
Purity and Cost :
- The target compound’s high purity (>96%) ensures reproducibility in sensitive applications like ADC development. Custom synthesis options (e.g., adjusting chain length or functionality) are available but may increase costs .
Contradictions in Evidence
- mentions the presence of biotin in N-bis(Azide-PEG23)-N-(PEG24-Acid), but this moiety is absent in product specifications from other sources (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
